molecular formula C9H18N2O3 B12997157 tert-Butyl D-glutaminate

tert-Butyl D-glutaminate

Cat. No.: B12997157
M. Wt: 202.25 g/mol
InChI Key: VVOPSEUXHSUTJS-ZCFIWIBFSA-N
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Description

tert-Butyl D-glutaminate is a chemically protected derivative of D-glutamic acid, presented as a chiral building block of high value for advanced pharmaceutical research and organic synthesis. Its core utility lies in its role as a protected intermediate in the solid-phase and solution-phase synthesis of complex peptides, particularly those incorporating non-proteinogenic D-amino acids . The tert-butyl ester group serves as a common protecting strategy for the side-chain carboxyl group, shielding it from unwanted side reactions during sequential coupling steps and allowing for selective deprotection under mild acidic conditions . This makes it an indispensable reagent for constructing peptides with specific stereochemistry, such as in the synthesis of bacitracin A and other bioactive molecules that incorporate D-glutamic acid . In a research context, D-glutamic acid itself is a critical component of the poly-D-glutamic acid capsule of Bacillus anthracis and is found in bacterial cell walls . Consequently, derivatives like this compound provide a vital synthetic handle for developing probes or inhibitors targeting these bacterial systems. The compound's chiral integrity is maintained throughout synthetic processes, ensuring the production of enantiomerically pure research compounds . This product is intended for use in a controlled laboratory setting by qualified researchers. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl (2R)-2,5-diamino-5-oxopentanoate

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12)/t6-/m1/s1

InChI Key

VVOPSEUXHSUTJS-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)N)N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)N)N

Origin of Product

United States

Synthetic Methodologies for Tert Butyl D Glutaminate and Its Derivatives

Direct Esterification Approaches

Direct esterification is a primary route for the synthesis of tert-butyl esters of amino acids. Various catalytic systems have been developed to achieve this transformation efficiently.

Acid-Catalyzed Esterification

Acid catalysis is a conventional and widely employed method for producing tert-butyl esters. This approach typically involves reacting D-glutamic acid with a tert-butylating agent in the presence of a strong acid catalyst.

One common method is the reaction of the amino acid with isobutylene (B52900), catalyzed by an acid like anhydrous p-toluenesulfonic acid, in a solvent such as dichloromethane (B109758). google.com This reaction can produce a mixture of the di-tert-butyl ester, the α-tert-butyl ester (the desired product), and the γ-tert-butyl ester. google.com

Another established technique is an esterification reaction with tert-butyl acetate (B1210297), which is catalyzed by a strong acid like perchloric acid. google.comnih.gov This method also yields a mixture of esterified products. google.com The synthesis of L-glutamic acid α-tert-butyl ester has been achieved by reacting L-glutamic acid-γ-methyl ester with tert-butyl acetate in the presence of perchloric acid. google.com

Methodtert-Butyl SourceCatalystTypical Outcome
Addition ReactionIsobutylenep-Toluenesulfonic acidMixture of di-, α-, and γ-esters google.com
Transesterificationtert-Butyl acetatePerchloric acidMixture of di-, α-, and γ-esters google.comnih.gov

Transition Metal-Promoted Esterification

Transition metal ions can be used to promote and direct the esterification of glutamic acid. This method leverages the ability of metal cations to coordinate with the amino acid, thereby influencing the reactivity of its carboxyl groups.

A strategy has been developed where a mixture of glutamic acid-1-tert-butyl ester and glutamic acid-5-tert-butyl ester is treated with a transition metal salt. google.com Salts of metals such as copper (Cu), iron (Fe), calcium (Ca), zinc (Zn), and others, in the form of sulfates, nitrates, or chlorides, can be used. google.com Copper salts like copper(II) sulfate (CuSO₄) and copper(II) chloride (CuCl₂) are particularly noted. google.com The metal ion forms a complex with the amino and α-carboxyl groups, which allows for selective subsequent reactions, such as the introduction of an amino-protecting group onto the desired α-ester. google.com Research has shown that CuCl₂ can greatly promote the esterification of L-glutamic acid, achieving high selectivity and yield for the gamma-benzyl ester, a principle that highlights the utility of metal promotion in selective esterification. researchgate.net

Transesterification Reactions

Transesterification is a specific type of esterification where the alkyl group of an ester is exchanged with that of an alcohol. In the context of tert-Butyl D-glutaminate synthesis, this typically involves reacting a simpler ester of D-glutamic acid or the acid itself with a source of the tert-butyl group.

A common approach is the transesterification of glutamic acid with tert-butyl acetate, catalyzed by perchloric acid. google.com While effective, this method can be inefficient and difficult to control. google.com More broadly, transesterification reactions can be promoted by various catalysts, including bases like potassium tert-butoxide, which has been shown to facilitate the conversion of methyl esters to tert-butyl esters at ambient temperatures. researchgate.net The use of N-heterocyclic carbenes as organocatalysts can also promote transesterification by enhancing the nucleophilicity of alcohols for acylation. organic-chemistry.org

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high specificity and mild reaction conditions of enzymatic transformations. nih.gov This strategy is particularly valuable for synthesizing complex molecules and chiral compounds like amino acid derivatives.

The process often involves the chemical synthesis of a precursor molecule, which is then modified by enzymes. nih.gov For instance, lipases are commonly used for the stereoselective hydrolysis of amino acid amides or esters in resolution processes. iupac.org In the synthesis of propenylbenzene derivatives, a lipase-catalyzed epoxidation followed by hydrolysis was used to create diols, demonstrating the power of enzymes in targeted transformations. frontiersin.org While specific examples for this compound are not detailed, the principles of chemo-enzymatic synthesis are applicable. An enzyme could be used to selectively hydrolyze an undesired ester from a chemically synthesized mixture of D-glutamic acid di-tert-butyl ester, or to stereoselectively acylate a precursor, thereby yielding the desired optically pure derivative.

Protecting Group Chemistry of the tert-Butyl Moiety

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive side chains. biosynth.compeptide.com The tert-butyl (tBu) group is a frequently used acid-labile protecting group, especially for the side-chain carboxyl groups of aspartic and glutamic acid. iris-biotech.de Its use is a cornerstone of the most common orthogonal protection strategy in modern solid-phase peptide synthesis (SPPS).

Orthogonal Protecting Group Systems

An orthogonal protecting group system is one in which two or more different classes of protecting groups can be removed in any order under distinct chemical conditions without affecting the others. biosynth.comiris-biotech.de This allows for selective deprotection and modification at specific sites on a growing peptide chain.

Fmoc/tBu Combination: This is the most widely used orthogonal system in modern SPPS. iris-biotech.de

α-Amino Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group of the amino acid. iris-biotech.depeptide.com It is stable to acids but is readily removed by a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). iris-biotech.decreative-peptides.com

Side-Chain Protection: The tert-butyl (tBu) group and other tBu-based groups are used for the semi-permanent protection of reactive side chains, such as the γ-carboxyl group of glutamic acid. iris-biotech.depeptide.com The tBu group is stable to the basic conditions used to remove the Fmoc group but is cleaved by strong acids, such as trifluoroacetic acid (TFA). iris-biotech.de

This difference in lability—Fmoc being base-labile and tBu being acid-labile—makes the system truly orthogonal, providing a high degree of synthetic flexibility. peptide.comaltabioscience.com

Boc/Bzl Combinations: This is a classical, or traditional, approach to peptide synthesis.

α-Amino Protection: The tert-butoxycarbonyl (Boc) group is used for temporary α-amino protection. peptide.comseplite.com Like the tBu group, it is acid-labile and is typically removed using a moderate acid solution, such as 20-50% TFA in dichloromethane (DCM). peptide.comseplite.com

Side-Chain Protection: Benzyl (B1604629) (Bzl) based protecting groups are used for the semi-permanent protection of side chains. peptide.compeptide.com

Because both the Boc and Bzl groups are removed by acidic conditions, this system is not truly orthogonal. peptide.compeptide.comresearchgate.net However, it is practically useful because the Boc group can be removed with moderate acid (TFA), while the Bzl groups require very strong acids, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage. peptide.compeptide.com This differential acid lability allows for the selective removal of the Boc group in each synthesis cycle without significantly affecting the Bzl side-chain protection. peptide.com

Systemα-Amino GroupSide-Chain GroupDeprotection ConditionsOrthogonality
Fmoc/tBu Fmoc (Base-labile)tBu (Acid-labile)Fmoc: Piperidine; tBu: TFA iris-biotech.decreative-peptides.comTrue Orthogonal System peptide.comaltabioscience.com
Boc/Bzl Boc (Acid-labile)Bzl (Acid-labile)Boc: Moderate Acid (TFA); Bzl: Strong Acid (HF) peptide.compeptide.comNot Truly Orthogonal (Quasi-orthogonal) biosynth.compeptide.com

Selective Protection of Carboxyl Functionalities (e.g., γ- vs α-esterification)

The differential reactivity of the α- and γ-carboxyl groups of D-glutamic acid allows for selective esterification. The α-carboxyl group is generally more acidic and sterically accessible than the γ-carboxyl group. However, synthetic strategies can be employed to favor the formation of either the α- or γ-tert-butyl ester.

One common approach to achieve selective γ-esterification involves the formation of an N-carboxyanhydride (NCA) from D-glutamic acid. The NCA intermediate protects the α-amino and α-carboxyl groups, leaving the γ-carboxyl group available for esterification with tert-butanol (B103910) or isobutylene. Subsequent opening of the NCA ring yields the γ-tert-butyl ester.

Conversely, to achieve α-esterification, the γ-carboxyl group can be selectively protected first, for example, as a benzyl ester. This can be achieved by reacting N-protected glutamic acid with benzyl alcohol under conditions that favor γ-esterification. Following this, the α-carboxyl group can be converted to its tert-butyl ester. A final hydrogenolysis step can then remove the γ-benzyl group, yielding the α-tert-butyl ester. jst.go.jp

Another method involves direct esterification of glutamic acid with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid. google.com This reaction can produce a mixture of di-ester, α-mono-ester, and γ-mono-ester, which can then be separated. By adjusting the pH, the di-ester can be partitioned into an organic phase, while the mono-esters remain in the aqueous phase for further separation. google.com The use of copper salt complexes can also direct the selectivity. Metal cation coordination to the amino and α-carboxyl groups can increase the acidity of the α-carboxyl group, paradoxically leading to selective esterification at the less hindered γ-position under certain conditions. researchgate.net

MethodTarget EsterKey Reagents/IntermediatesSelectivity Principle
N-Carboxyanhydride (NCA) Routeγ-EsterPhosgene or equivalent, tert-butanol/isobutyleneProtection of α-functionalities within the NCA ring
Benzyl Protection Routeα-EsterBenzyl alcohol, tert-butanol/isobutylene, H₂/Pd-COrthogonal protection; γ-position is protected first, then α-esterified, followed by deprotection of γ-position.
Direct EsterificationMixture (α- and γ-)tert-Butyl acetate, perchloric acidKinetic vs. thermodynamic control, separation required. google.com
Metal Chelationγ-EsterCuCl₂, benzyl alcoholCoordination of Cu²⁺ to the α-amino and α-carboxyl groups directs esterification to the γ-position. researchgate.net

Commonly Employed Protecting Reagents (e.g., FmocOSu, Boc₂O, TMSCl)

Fmoc (9-fluorenylmethoxycarbonyl): This is the most common protecting group for the α-amino group in modern SPPS (Fmoc/tBu strategy). It is base-labile and is typically removed by treatment with a piperidine solution in DMF. The protected amino acid, Fmoc-D-Glu(OtBu)-OH, is a standard building block in peptide synthesis. peptide.com It is often prepared using reagents like 9-fluorenylmethyloxycarbonyl succinimide (FmocOSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). google.com

Boc (tert-butoxycarbonyl): Used in the alternative Boc/Bzl SPPS strategy, the Boc group is acid-labile. It is removed by treatment with acids such as trifluoroacetic acid (TFA). peptide.com Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for introducing the Boc group. nih.govresearchgate.net In the synthesis of a peptide containing a D-Glu(OtBu) residue, the Boc group on the nitrogen and the tert-butyl ester on the side chain are typically removed simultaneously during the final cleavage step with strong acid (e.g., HF or TFMSA). peptide.com

TMSCl (Chlorotrimethylsilane): TMSCl is primarily used as a reagent to facilitate esterification reactions. It can react with an alcohol to form HCl in situ, which then catalyzes the esterification of the carboxylic acid. researchgate.net It can also be used to temporarily protect carboxyl groups as TMS esters, which are easily hydrolyzed. This transient protection can influence the selectivity of subsequent reactions. researchgate.net

Protecting GroupReagent ExampleCleavage ConditionTypical Use Case
Fmoc FmocOSu, Fmoc-Cl20% Piperidine in DMFOrthogonal protection in Fmoc/tBu SPPS. google.compeptide.com
Boc Boc₂OTrifluoroacetic Acid (TFA)Orthogonal protection in Boc/Bzl SPPS. peptide.com
TMS TMSClWater/AlcoholTransient protection or catalysis of esterification. researchgate.net

Influence of Steric Hindrance by the tert-Butyl Group in Synthetic Pathways

The tert-butyl group is exceptionally bulky, and its presence exerts significant steric hindrance, which profoundly influences the reactivity of the parent molecule. This steric effect is both a strategic advantage and a potential challenge in synthetic pathways.

Advantages: The primary advantage is protection. The bulkiness of the tert-butyl group effectively shields the ester's carbonyl carbon from nucleophilic attack, making it stable to a wide range of reagents, including bases like piperidine used for Fmoc deprotection. peptide.com This stability is fundamental to the orthogonality of the Fmoc/tBu protection scheme in SPPS.

Challenges: The steric bulk can hinder reactions at adjacent sites. For instance, the coupling of the α-amino group of a D-glutamic acid tert-butyl ester derivative to a growing peptide chain can be slower compared to less hindered amino acids. ub.edu This may necessitate the use of more potent coupling reagents or longer reaction times to ensure complete acylation. ub.edu

Furthermore, the steric hindrance can influence the conformational preferences of peptides. The presence of a bulky 5-tert-butyl group on a proline residue, for example, was shown to force a peptide bond into a specific cis-amide isomer geometry, thereby inducing a defined β-turn structure. acs.org While this specific example is not on glutamic acid, it illustrates the powerful effect of tert-butyl groups on peptide conformation. During the final cleavage and deprotection step in SPPS, the tert-butyl cation released can lead to side reactions with nucleophilic residues like tryptophan or tyrosine, requiring the use of scavenger reagents. peptide.com

Advanced Synthetic Procedures

Multi-Step Chemical Transformations from Precursors

The synthesis of orthogonally protected this compound derivatives for SPPS is a multi-step process that begins with commercially available D-glutamic acid. A representative synthesis of Fmoc-D-Glu(OtBu)-OH involves:

γ-Esterification: D-glutamic acid is first converted to its γ-tert-butyl ester. This can be achieved by reacting D-glutamic acid with isobutylene in the presence of an acid catalyst like p-toluenesulfonic acid in dioxane. google.com This step often produces a mixture of products, requiring careful purification.

α-Amino Protection: The resulting H-D-Glu(OtBu)-OH is then reacted with a Fmoc-donating reagent, such as Fmoc-OSu, in the presence of a base (e.g., sodium bicarbonate or triethylamine) in a solvent mixture like dioxane/water to yield the final product, Fmoc-D-Glu(OtBu)-OH. google.com

An alternative route for preparing L-γ-methyleneglutamic acid amides involved a multi-step sequence starting from L-pyroglutamic acid. nih.gov The process included initial esterification with tert-butyl acetate, Boc protection of the amide nitrogen, introduction of a methylene group, selective ring-opening, and finally, amide coupling. nih.gov Although this is for an L-glutamic acid derivative, the synthetic logic demonstrates the complexity of multi-step transformations required for such molecules.

Asymmetric Synthesis for Stereoselective Access (e.g., from L- and D-glutamate educts)

Ensuring the stereochemical purity of this compound is critical for its use in biologically active peptides. While the most direct method is to start from enantiomerically pure D-glutamic acid, asymmetric synthesis provides a route to access these compounds from achiral or racemic precursors.

One powerful method is the asymmetric Michael addition. Chiral β-enaminoesters can react with Michael acceptors like acrylates to produce glutamate (B1630785) analogs with high enantioselectivity. researchgate.net The reaction conditions, including the choice of solvent and the presence of Lewis acids like zinc chloride, can be tuned to optimize the stereochemical outcome. researchgate.net

Silver-catalyzed conjugate addition-elimination reactions have also been employed to prepare chiral glutamic acid derivatives with excellent enantioselectivity (up to 99% ee). acs.orgnih.govresearchgate.net This method uses a chiral ligand (e.g., DTBM-SegPhos) complexed with a silver catalyst to control the stereochemistry of the addition to a glycine-derived aldimino ester. acs.org

When starting with a racemic mixture of glutamic acid, enzymatic resolution can be employed to separate the D- and L-enantiomers before proceeding with the chemical synthesis of the tert-butyl ester. Alternatively, chemical methods for chiral resolution can be applied to an intermediate derivative.

Integration into Solid-Phase Synthesis Protocols

The primary application of protected this compound, specifically Fmoc-D-Glu(OtBu)-OH, is its integration into Fmoc-based Solid-Phase Peptide Synthesis (SPPS). peptide.com

Coupling Step: In a typical SPPS cycle, the resin-bound peptide with a free N-terminal amine is coupled with an excess of Fmoc-D-Glu(OtBu)-OH. The carboxyl group of the incoming amino acid is pre-activated using coupling reagents like HBTU/HOBt or HATU in the presence of a base such as DIPEA. nih.gov

Deprotection: After coupling and washing, the Fmoc group is removed from the newly added residue using a piperidine solution, exposing a new α-amino group for the next coupling cycle. peptide.com The tert-butyl ester on the D-glutamate side chain remains intact during this step due to its acid-lability and base-stability. peptide.com

Cleavage and Final Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support. This is typically accomplished using a strong acid cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA). nih.gov This cleavage step simultaneously removes the acid-labile side-chain protecting groups, including the tert-butyl ester from the D-glutamate residue, yielding a free γ-carboxyl group in the final peptide. nih.gov Scavengers like water, triisopropylsilane (B1312306) (TIS), or ethanedithiol (EDT) are included in the cleavage cocktail to trap the reactive tert-butyl cations generated, preventing side reactions. peptide.com

Recently, milder methods for the on-resin removal of the tert-butyl group have been developed using Lewis acids like FeCl₃, allowing for selective side-chain modification while the peptide remains attached to the resin. nih.gov

Optimization of Reaction Conditions in Synthetic Research

The synthesis of this compound and its derivatives is a nuanced process, where the optimization of reaction conditions plays a pivotal role in achieving high yields, purity, and desired stereoselectivity. This section delves into the critical parameters that are manipulated in synthetic research to enhance the efficiency of the esterification and subsequent derivatization reactions. Key areas of focus include the selection of solvents, the fine-tuning of temperature and reaction time, the stoichiometry of reagents, and the efficacy of various catalysts and promoters.

Solvent Selection and Effects on Reaction Outcomes

The choice of solvent is a critical factor that can significantly influence the reaction rate, yield, and even the course of the synthesis of this compound and its derivatives. The solubility of reactants, the stabilization of transition states, and the interaction with reactive intermediates are all governed by the solvent's properties.

In the context of tert-butyl esterification of glutamic acid, various organic solvents have been explored. Tert-butyl acetate is frequently employed not only as a solvent but also as the tert-butylating agent, often in the presence of a strong acid catalyst like perchloric acid. nih.govthieme-connect.com This approach offers the advantage of using a reactant as the solvent, simplifying the reaction mixture.

Dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are other commonly used solvents, particularly in subsequent derivatization steps. nih.govbeilstein-journals.org For instance, in the protection of the amino group with di-tert-butyl dicarbonate ((Boc)2O), dichloromethane is a preferred solvent. nih.gov THF is often the solvent of choice for reactions involving organometallic reagents, such as lithium bis(trimethylsilyl)amide (LiHMDS), used in the introduction of functional groups to the glutamic acid backbone. nih.gov

The polarity of the solvent plays a crucial role. Aprotic solvents of varying polarities, such as benzene and dioxane , have also been utilized in specific synthetic transformations. nih.govresearchgate.net For instance, a modified α-methylenation reaction in the synthesis of a derivative was carried out in benzene under reflux conditions. nih.gov

Interestingly, research has also highlighted solvents that are ineffective for certain tert-butylation reactions. For example, in a study utilizing bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst, the reaction did not proceed in tert-butanol (t-BuOH) or tert-butyl methyl ether (t-BuOMe) , underscoring the specific solvent requirements for this catalytic system. thieme-connect.com

The following table summarizes the use of different solvents in the synthesis of this compound and its derivatives, along with their specific applications and observed outcomes.

SolventReaction StepTypical ConditionsObserved Outcome/YieldReference
tert-Butyl AcetateEsterificationWith HClO4, room temperatureEffective, serves as both solvent and reagent; 70% yield reported in one study. nih.gov
Dichloromethane (CH2Cl2)Boc-protectionWith (Boc)2O, DMAP, Et3N, room temperatureCommonly used for protection of the amino group; 87% yield reported. nih.gov
Tetrahydrofuran (THF)α-methylenationWith LiHMDS, -78 °CSuitable for reactions involving strong bases and low temperatures. nih.gov
Benzeneα-methylenationWith K2CO3, 18-crown-6, refluxUsed for specific transformations at elevated temperatures. nih.gov
tert-Butanol (t-BuOH)EsterificationWith Tf2NHReaction did not proceed. thieme-connect.com
tert-Butyl Methyl Ether (t-BuOMe)EsterificationWith Tf2NHReaction did not proceed. thieme-connect.com

Temperature and Reaction Time Parameters

A range of temperatures has been employed in the synthesis of this compound and its derivatives, reflecting the diverse nature of the chemical transformations involved. For instance, the esterification of pyroglutamic acid with tert-butyl acetate is often conducted at room temperature for extended periods, such as 18 to 24 hours , to achieve a good yield. nih.gov In contrast, reactions requiring strong bases, like the α-methylenation using LiHMDS, are performed at very low temperatures, such as -78 °C , for a shorter duration of 4 hours to maintain selectivity and prevent degradation of the reactants. nih.gov Some reactions, such as those involving the formation of a methylene group using paraformaldehyde, may require reflux conditions for about 4 hours . nih.gov

Patent literature also provides insights into the optimization of these parameters. One method for synthesizing L-glutamic acid-alpha-tert-butyl ester suggests a reaction temperature range of -10°C to 30°C , with an optimal temperature of 15°C, and a reaction time of 2 to 8 hours , with 4 hours being preferable. google.com Another patent specifies a temperature of 15-20°C for 36-48 hours for the reaction of glutamic acid with tert-butyl acetate. google.com

The interplay between temperature and reaction time is crucial. A study on a related polymerization reaction demonstrated that a higher temperature of 10°C resulted in a higher yield (93%) but also a higher polydispersity, while a lower temperature of -10°C improved the polydispersity with a reasonable yield (80%). hcmue.edu.vn This illustrates the trade-offs that must be considered when optimizing these parameters. It was also noted that a particular tert-butylation reaction did not proceed at -20 °C, indicating a lower temperature limit for that specific system. thieme-connect.com

The following table provides examples of temperature and reaction time parameters used in the synthesis of this compound and its derivatives.

Reaction StepTemperatureReaction TimeYield/OutcomeReference
Esterification with tert-butyl acetate/HClO4Room Temperature18 hours70% nih.gov
α-methylenation with LiHMDS-78 °C4 hours- nih.gov
α-methylenation with paraformaldehydeReflux4 hours75% nih.gov
Esterification (Patent)-10°C to 30°C (15°C optimal)2-8 hours (4h optimal)High yield reported google.com
Esterification (Patent)15-20°C36-48 hours- google.com
Related Polymerization10°C-93% yield, higher polydispersity hcmue.edu.vn
Related Polymerization-10°C-80% yield, improved polydispersity hcmue.edu.vn
tert-butylation with Tf2NH-20°C-Reaction did not proceed thieme-connect.com

Reagent Stoichiometry and Concentration Dependence

The stoichiometry of reagents is a fundamental aspect of reaction optimization, directly impacting the yield, purity, and cost-effectiveness of the synthesis of this compound. The molar ratios of the reactants, including the substrate, acylating or alkylating agents, and any coupling agents or bases, must be carefully controlled.

In many synthetic procedures for this compound derivatives, an excess of one or more reagents is used to drive the reaction to completion. For example, in amide coupling reactions, it is common to use an excess of the coupling agent, such as HBTU (1.5 equivalents) , and the base, such as triethylamine (Et3N) (1.5 equivalents) , relative to the carboxylic acid. nih.gov This ensures the complete activation of the carboxylic acid and facilitates the subsequent reaction with the amine.

The stoichiometry of the tert-butylating agent is also a key consideration. In a patent describing the synthesis of tert-butyl glutamate derivatives by the reaction of glutamic acid with isobutene, the molar ratio of glutamic acid to isobutene to catalyst (p-toluenesulfonic acid) is specified as 1 : 3–10 : 1.2–2 . google.com The large excess of isobutene is necessary to favor the formation of the tert-butyl ester.

The concentration of the catalyst can also have a profound effect on the reaction outcome. In a study on the tert-butylation of an amino acid using bis(trifluoromethanesulfonyl)imide (Tf2NH) , it was found that decreasing the amount of Tf2NH from 2.0 equivalents to 1.1 equivalents actually improved the isolated yield of the di-tert-butylated product from 68% to 86% . thieme-connect.com This suggests that an optimal catalyst loading exists, beyond which side reactions or product degradation may occur. Conversely, increasing the concentration of the substrate in tert-butyl acetate from 0.1 M to 0.2 M in the same study led to a decrease in yield to 64%, indicating a negative concentration dependence under those specific conditions. thieme-connect.com

The following table summarizes the impact of reagent stoichiometry on the synthesis of this compound and its derivatives based on available research findings.

ReactionReagents and StoichiometryEffect on OutcomeReference
Amide CouplingCarboxylic Acid : HBTU : Et3N (1 : 1.5 : 1.5)Excess coupling agent and base drive the reaction to completion. nih.gov
Esterification with IsobuteneGlu : Isobutene : Catalyst (1 : 3–10 : 1.2–2)Large excess of isobutene is used to maximize ester formation. google.com
tert-Butylation with Tf2NH2.0 eq. Tf2NH68% yield thieme-connect.com
1.1 eq. Tf2NHImproved yield to 86%
tert-Butylation in t-BuOAcSubstrate concentration increased from 0.1 M to 0.2 MDecreased yield to 64% thieme-connect.com

Catalyst and Promoter Efficacy Studies

The choice of catalyst or promoter is paramount in the synthesis of this compound, as it can dramatically influence the reaction rate and selectivity. A variety of catalysts have been investigated, ranging from strong mineral acids to more complex organic molecules and enzymes.

Strong protic acids such as perchloric acid (HClO4) and sulfuric acid (H2SO4) are commonly used to catalyze the esterification of glutamic acid with tert-butyl acetate or isobutene. nih.govresearchgate.netgoogle.comp-Toluenesulfonic acid is another effective acid catalyst for this transformation. google.com These acids function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the tert-butylating agent.

In addition to strong acids, other promoters are employed for specific transformations. 4-Dimethylaminopyridine (B28879) (DMAP) is a highly effective acylation catalyst, often used in conjunction with di-tert-butyl dicarbonate for the protection of the amino group. nih.gov In certain reactions, such as the introduction of a methylene group, a phase-transfer catalyst like 18-crown-6 can be used to enhance the reactivity of anionic species in a biphasic system. nih.gov For amide bond formation, coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are indispensable for activating the carboxylic acid group. nih.gov

More recently, highly efficient and safer catalysts have been developed. Bis(trifluoromethanesulfonyl)imide (Tf2NH) has emerged as a powerful catalyst for the direct tert-butylation of free amino acids in tert-butyl acetate. thieme-connect.comorganic-chemistry.org This catalyst not only promotes the reaction but also enhances the solubility of the amino acid in the organic solvent. Studies have shown that Tf2NH-catalyzed reactions proceed much faster and in higher yields compared to conventional methods using hazardous reagents like perchloric acid. nii.ac.jp

Biocatalysis represents another promising avenue. For instance, the protease Alcalase has been shown to effectively catalyze the mono-benzylesterification of N-Boc L-glutamic acid with an impressive 81% yield, highlighting the potential of enzymes for selective transformations in the synthesis of glutamic acid derivatives. frontiersin.org

The following table presents a comparative overview of various catalysts and promoters used in the synthesis of this compound and its derivatives.

Catalyst/PromoterReaction TypeTypical ConditionsEfficacy/YieldReference
Perchloric Acid (HClO4)EsterificationWith tert-butyl acetate, room temp.Effective, but potentially hazardous. 70% yield reported. nih.gov
Sulfuric Acid (H2SO4)EsterificationWith ethanol, room temp.Commonly used strong acid catalyst. 60% yield for ethyl ester. nih.gov
p-Toluenesulfonic AcidEsterificationWith isobuteneEffective catalyst for addition of isobutene. google.com
4-Dimethylaminopyridine (DMAP)Boc-protectionWith (Boc)2O, CH2Cl2Highly effective acylation catalyst. 87% yield reported. nih.gov
18-crown-6α-methylenationWith K2CO3, benzene, refluxPhase-transfer catalyst to enhance reactivity. nih.gov
HBTUAmide couplingWith Et3N, THF, room temp.Standard coupling agent for amide bond formation. 40-75% yield. nih.gov
Bis(trifluoromethanesulfonyl)imide (Tf2NH)EsterificationWith tert-butyl acetateHighly efficient and safe catalyst, significant rate and yield improvement. thieme-connect.comorganic-chemistry.org
AlcalaseMono-benzylesterificationBiocatalyticHigh yield (81%) and selectivity for a related transformation. frontiersin.org

Applications in Advanced Organic Synthesis and Design

Building Block in Peptide Synthesis Research

The synthesis of peptides, both in solid-phase and solution-phase methodologies, relies on a strategic application of protecting groups to prevent unwanted side reactions and ensure the correct amino acid sequence. Tert-butyl D-glutaminate is integral to these strategies, especially within the widely adopted Fmoc/tBu orthogonal protection scheme.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient, stepwise assembly of peptide chains on an insoluble polymer support. nih.gov The use of tert-butyl protecting groups is central to the most common SPPS strategy, known as Fmoc/tBu chemistry. du.ac.in

In this approach, the α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.gov Meanwhile, reactive side chains of amino acids, such as the γ-carboxyl group of glutamic acid, are shielded by acid-labile protecting groups, predominantly the tert-butyl (tBu) ester. du.ac.inpeptide.com This creates an orthogonal system where the Fmoc group can be selectively removed with a mild base (typically piperidine) at each cycle of amino acid addition, while the tBu group remains intact. du.ac.inpeptide.com

The tert-butyl ester of D-glutamic acid prevents its side-chain carboxyl group from interfering with the peptide bond formation at the α-amino group. peptide.com The tBu group is stable throughout the repetitive cycles of Fmoc deprotection and coupling. du.ac.in Only at the final stage of the synthesis, after the entire peptide chain has been assembled, are the side-chain tBu protecting groups and the peptide-resin linker cleaved simultaneously using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). du.ac.inpeptide.com The tert-butyl cations generated during this cleavage step are scavenged to prevent side reactions with sensitive residues like tryptophan or methionine. peptide.compeptide.com

Table 1: Common Protecting Groups in Fmoc-SPPS
Amino AcidSide Chain Functional GroupCommon Protecting GroupLability
Glutamic Acid (Glu)Carboxylic Acidtert-Butyl (tBu) esterAcid-labile (TFA)
Aspartic Acid (Asp)Carboxylic Acidtert-Butyl (tBu) esterAcid-labile (TFA)
Serine (Ser)Hydroxyltert-Butyl (tBu) etherAcid-labile (TFA)
Threonine (Thr)Hydroxyltert-Butyl (tBu) etherAcid-labile (TFA)
Lysine (Lys)Aminetert-Butoxycarbonyl (Boc)Acid-labile (TFA)
Arginine (Arg)Guanidinium (B1211019)Pentamethyldihydrobenzofuran-sulfonyl (Pbf)Acid-labile (TFA)

While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) remains a valuable method, particularly for the large-scale production of shorter peptides. libretexts.orgbachem.com In this classical approach, protected amino acids are coupled sequentially in a suitable solvent, and the product is isolated and purified after each step. bachem.com

Protecting group strategies in solution-phase synthesis often pair the tert-butyloxycarbonyl (Boc) group for Nα-protection with benzyl (B1604629) (Bzl)-based side-chain protection, or alternatively, the Z group with tert-butyl (tBu) side-chain protection. bachem.com The tert-butyl ester of D-glutamic acid is employed to protect the side-chain carboxyl group. libretexts.org This ester is introduced via standard esterification methods and is readily removed at the end of the synthesis by treatment with a strong acid like trifluoroacetic acid, which typically does not affect other protecting groups like the benzyl ester. libretexts.orgnih.gov The stability of the tert-butyl group under various coupling and deprotection conditions (e.g., catalytic hydrogenolysis for Bzl group removal) makes it a reliable choice for complex multi-step syntheses in solution. libretexts.org

This compound is instrumental in the synthesis of peptides containing post-translational modifications or non-natural amino acid analogs. The tert-butyl ester allows for the selective protection of the glutamic acid side chain while other chemical manipulations are performed elsewhere on the peptide.

A notable example is the site-specific incorporation of a modified glutamic acid residue designed for further chemical ligation. Researchers have synthesized peptides containing a glutamic acid derivative where the side chain is pre-functionalized with a protected arginine, specifically Fmoc-Glu(Arg(Pbf)OtBu)-OH. nih.gov In this construct, the tert-butyl (OtBu) group protects the carboxyl terminus of the attached arginine, while the Pbf group protects its guanidinium function. This entire specialized building block is then incorporated into a growing peptide chain using SPPS. nih.gov

Furthermore, the synthesis of C-terminal peptide amides is a common objective, as many biologically active peptides are amidated. In SPPS, this is readily achieved by using a resin such as Rink Amide MBHA. nih.gov Cleavage of the completed peptide from this type of support with TFA simultaneously removes the side-chain tert-butyl protecting groups and yields the desired peptide amide. nih.govnih.gov

Table 2: Examples of Modified Peptides Synthesized Using tert-Butyl Glutamate (B1630785) Derivatives
Modification TypePrecursor UsedRole of tert-Butyl GroupReference
Side-Chain ArginylationFmoc-Glu(Arg(Pbf)OtBu)-OHProtects the carboxyl group of the attached arginine side chain. nih.gov
Macrocyclic PeptidesN-Boc-L-glutamic acid α-tert-butyl esterProtects the α-carboxyl group during the synthesis of a key ring-forming residue. nih.govrsc.org
Trifluoromethyl Ketone Inhibitors(4S)-tert-Butyl 4-amino-6,6,6-trifluoro-5-hydroxyhexanoateServes as a stable ester protecting group during peptide coupling and subsequent oxidation steps. nih.gov

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation, better bioavailability, and improved receptor affinity. nih.gov this compound is a valuable starting material for creating these sophisticated molecular structures.

Introducing conformational constraints into a peptide backbone or its side chains is a powerful strategy in peptidomimetic design. This can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity. Macrocyclization is a common method for achieving this structural constraint.

Research has demonstrated the use of glutamic acid derivatives, originating from starting materials like N-Boc-L-glutamic acid α-tert-butyl ester, to synthesize complex macrocyclic peptide ligands directly on a solid support. nih.govrsc.org In a multi-step synthesis, the α-tert-butyl ester serves as a crucial protecting group while the side-chain γ-carboxyl group is esterified with an allyl group. nih.govrsc.org Following stereoselective alkylation and subsequent deprotection steps, a key ring-forming glutamic acid analog is produced. This specialized amino acid is then used in SPPS to construct a linear peptide, which is subsequently cyclized on-resin to form a structurally constrained peptidomimetic scaffold. nih.govrsc.org The tert-butyl group's stability and predictable removal under acidic conditions are essential for the success of this intricate synthetic sequence.

Beyond traditional peptides, this compound can be incorporated into larger, non-peptidic molecular scaffolds. These scaffolds are defined core structures used to present various functional groups in a precise three-dimensional arrangement to interact with biological targets. mdpi.comresearchgate.net

The synthesis of specialized, ring-forming amino acid residues for creating high-affinity peptide macrocycles provides a clear example. nih.gov The process begins with N-Boc-L-glutamic acid α-tert-butyl ester, which is chemically elaborated into a novel glutamic acid analog bearing a tethered alkylphenyl chain. nih.govrsc.org This new building block, which is effectively a small, designed molecular scaffold itself, is then incorporated into a peptide sequence via SPPS. Its unique structure directs the subsequent on-resin macrocyclization, creating a highly organized and constrained final molecule designed to bind to specific protein domains, such as the polo-box domain of polo-like kinase 1. nih.govrsc.org This demonstrates how a simple derivative like tert-butyl glutaminate can be the starting point for complex scaffolds with tailored biological functions.

Precursor in Chiral Compound Synthesis

This compound is a valuable chiral building block in asymmetric synthesis, providing a scaffold with a defined stereocenter that can be elaborated into more complex, enantiomerically pure molecules. Its protected carboxylic acid groups allow for selective reactions at other positions before deprotection under specific conditions.

Synthesis of Chiral Prolines and Related Derivatives

The D-glutamate framework is a common precursor for the synthesis of D-proline derivatives, which are important in medicinal chemistry and organocatalysis. researchgate.net The synthetic strategy generally involves the transformation of the γ-carboxylic acid group of the glutamic acid side chain. This transformation typically includes reduction of the γ-carboxylate to an alcohol, its conversion to a leaving group (such as a tosylate or mesylate), and subsequent intramolecular nucleophilic substitution by the amino group to form the characteristic five-membered pyrrolidine (B122466) ring of proline.

Table 1: Generalized Synthetic Steps for D-Proline Derivatives from this compound

Step Transformation Reagents/Conditions Intermediate
1 N-Protection Boc₂O, Fmoc-OSu, or other protecting groups N-Protected this compound
2 Selective γ-Carboxylate Reduction Borane (BH₃) complexes, LiAlH₄ (with α-ester protection) Chiral γ-hydroxy amino acid derivative
3 Hydroxyl Group Activation TsCl, MsCl in the presence of a base γ-Tosyl or γ-Mesyl intermediate
4 Intramolecular Cyclization Base-mediated (e.g., NaH) to facilitate N-alkylation N-Protected D-proline tert-butyl ester
5 Deprotection Acid (e.g., TFA) to remove tert-butyl and Boc groups D-Proline derivative

Preparation of Enantiomerically Pure Intermediates

Beyond prolines, this compound serves as a versatile starting material for a wide range of enantiomerically pure intermediates essential for pharmaceutical synthesis. mdpi.com The presence of two distinct, protected carboxyl groups and a primary amine allows for orthogonal chemical strategies, where each functional group can be addressed without affecting the others. This utility is critical in the multi-step synthesis of complex target molecules. nih.gov

For instance, the D-glutamate skeleton can be used to introduce chirality in the synthesis of non-proteinogenic amino acids or complex heterocyclic systems. researchgate.net The tert-butyl esters are particularly useful as they are stable under many reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid), leaving other acid-labile groups, like Fmoc, or base-labile groups intact. This differential reactivity is a cornerstone of modern peptide and organic synthesis. researchgate.net The synthesis of these intermediates often leverages the D-configuration to produce the desired enantiomer of a drug or bioactive compound. nih.gov

Table 2: Examples of Enantiomerically Pure Intermediates from D-Glutamate Derivatives

Intermediate Class Synthetic Utility Key Reaction Type
D-Pyroglutamic Acid Esters Precursors for conformationally constrained peptides and alkaloids Intramolecular cyclization (lactam formation)
γ-Functionalized D-Glutamate Derivatives Building blocks for enzyme inhibitors and receptor ligands Nucleophilic substitution at the γ-carbon
D-Glutamate Semialdehyde Intermediate for ornithine, arginine, and other amino acids Selective reduction of the γ-carboxyl group
Chiral Lactones Versatile intermediates for natural product synthesis Reduction followed by intramolecular esterification

Specialized Organic Transformations

The unique structure of this compound enables its use in specialized organic reactions that go beyond its role as a simple amino acid building block. It is employed in the creation of novel molecular architectures with specific biological or chemical functions.

Derivatives in Amino Acid Analogue Research

Research into amino acid analogues is critical for developing new therapeutics, probes for biological systems, and novel materials. This compound is an ideal starting point for creating D-amino acid analogues, which can offer increased metabolic stability or different biological activities compared to their L-counterparts.

Derivatization can occur at several positions:

The α-carbon: Alkylation or arylation of the α-carbon can be achieved after N-protection and enolate formation. nih.govrsc.org

The side chain: The γ-carboxyl group can be converted into various functional groups, such as amides, ketones, or extended alkyl chains. nih.gov

The amino group: The primary amine can be transformed into secondary or tertiary amines, amides, or other nitrogen-containing functional groups. nih.gov

These modifications yield a diverse library of unnatural amino acids with tailored properties. For example, the introduction of bulky or functionalized side chains can lead to potent enzyme inhibitors or receptor antagonists. mdpi.com

Table 3: Research Applications of this compound Derivatives

Derivative Type Research Area Example Modification
Conformationally Constrained Analogues Peptide mimetics, drug design Cyclization to form lactams or other ring systems
Side-Chain Modified Analogues Enzyme inhibitor synthesis Conversion of γ-ester to a phosphonate (B1237965) group
Isotopically Labeled Analogues Metabolic studies, medical imaging Incorporation of ¹³C, ¹⁵N, or ¹⁸F
Fluorescently Tagged Analogues Biochemical assays, cellular imaging Attachment of a fluorophore to the amino group

Synthesis of Glutamic Acid Derived Ligands

Chiral ligands are fundamental to asymmetric catalysis, where they are used to control the stereochemical outcome of a chemical reaction. Glutamic acid provides a robust chiral scaffold for the synthesis of complex ligands. Starting with this compound allows for the creation of ligands with a specific D-configuration, which can induce the formation of a desired enantiomer in a catalytic process.

The synthesis often involves functionalizing the amino group with chelating moieties, such as pyridine, phenol, or carboxylate groups, through reactions like reductive amination or acylation. worktribe.com The tert-butyl esters protect the glutamic acid carboxyl groups while the ligand framework is constructed. Once the synthesis is complete, the esters can be retained or removed depending on the final application of the ligand. These D-glutamate-derived ligands have been successfully used in various metal-catalyzed reactions, including hydrogenations, cross-couplings, and cycloadditions.

Table 4: Synthetic Protocol for a D-Glutamic Acid-Derived Ligand

Step Description Key Reagents
1 Reductive Amination Di-tert-butyl D-glutamate, aldehyde (e.g., salicylaldehyde), NaBH(OAc)₃
2 N-Alkylation Introduction of additional chelating arms via alkyl halides (e.g., tert-butyl bromoacetate)
3 Purification Column chromatography to isolate the pure ligand
4 (Optional) Deprotection Trifluoroacetic acid (TFA) to remove tert-butyl esters

Mechanistic and Theoretical Investigations of Tert Butyl D Glutaminate Chemistry

Esterification Reaction Mechanism Studies

The formation of tert-Butyl D-glutaminate via esterification is a process governed by specific reaction pathways, which can be influenced by catalytic conditions and inherent molecular properties.

Research into the esterification of glutamic acid has revealed the potential for autocatalysis, a process where a reactant or product acts as a catalyst for the reaction. In the context of glutamic acid esterification, studies have shown that the molecule's own structure can facilitate the reaction. Specifically, the α-carboxyl group can act as an internal catalyst, promoting the esterification of the γ-carboxyl group. This process is particularly notable when metal cations are present, as they can coordinate with the amino and α-carbonyl groups, thereby increasing the acidity of the α-carboxyl group and enhancing its catalytic activity. This intramolecular assistance directs the esterification selectively to the γ-position.

The pathway of glutamic acid esterification is highly dependent on the choice of catalysts and promoters. Different types of catalysts can favor different mechanisms and yield specific isomers of the ester.

Acid Catalysis : Strong Brønsted acids such as sulfuric acid (H₂SO₄) and perchloric acid (HClO₄) are commonly used to catalyze the esterification of glutamic acid with tert-butanol (B103910) or its equivalents like tert-butyl acetate (B1210297). The mechanism typically involves protonation of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by tert-butanol. Methods involving isobutylene (B52900) and an acid catalyst are also employed.

Lewis Acid Catalysis : Lewis acids like zinc bromide (ZnBr₂) and cerium(III) chloride (CeCl₃) can also promote the reaction. These catalysts function by coordinating to the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack.

Base Catalysis : In some synthetic routes, particularly for glutamic acid derivatives, bases such as 4-dimethylaminopyridine (B28879) (DMAP) and N,N-diisopropylethylamine (DIPEA) can be used to facilitate the esterification.

The choice of catalyst not only affects the reaction rate but also the regioselectivity, determining whether the α- or γ-carboxyl group is esterified. For instance, transition metal salts can be used to selectively prepare derivatives of glutamic acid-1-tert-butyl ester from a mixture of 1- and 5-esters.

Table 1: Catalysts Used in Glutamic Acid Esterification

Catalyst Type Examples Role in Reaction
Brønsted Acid Sulfuric Acid (H₂SO₄), Perchloric Acid (HClO₄) Protonates the carboxyl group, increasing its electrophilicity.
Lewis Acid Zinc Bromide (ZnBr₂), Cerium(III) Chloride (CeCl₃) Coordinates to the carbonyl oxygen, activating the carboxyl group.
Base DMAP, DIPEA Facilitates esterification, often used for derivatized glutamic acid.

While specific kinetic studies on the formation of this compound are not extensively detailed in the literature, the reaction is understood to follow general principles of esterification involving tertiary alcohols. Due to the steric hindrance of the bulky tert-butyl group, the reaction pathway is often considered to proceed through a mechanism with Sₙ1 characteristics. This involves the formation of a relatively stable tertiary carbocation (the tert-butyl cation) from the alcohol, which then reacts with the carboxylate.

Kinetic studies on analogous systems, such as the esterification of acetic acid with tert-butanol, show that the reaction rate is influenced by several factors.

Key Factors Influencing Reaction Kinetics:

Temperature: Increasing the reaction temperature generally increases the reaction rate.

Catalyst Loading: A higher concentration of the catalyst typically accelerates the reaction.

Molar Ratio of Reactants: The ratio of the carboxylic acid to the alcohol can affect the conversion efficiency.

The steric hindrance of tert-butanol makes it poorly reactive in direct esterification, often requiring conditions that favor carbocation formation. This supports the elucidation of a pathway where the formation of the tert-butyl cation is a key step, distinguishing it from esterifications with less hindered primary or secondary alcohols.

Protecting Group Reactivity and Stability Research

The tert-butyl ester group is widely used as a protecting group in peptide synthesis due to its specific reactivity profile. Its stability under certain conditions and its selective removal under others are crucial for its utility.

The tert-butyl ester is classified as an acid-labile protecting group, meaning it is stable to basic conditions but is readily cleaved by acids. Trifluoroacetic acid (TFA) is the most common reagent for this deprotection.

The mechanism for the TFA-mediated removal of the tert-butyl group is a well-established acid-catalyzed process:

Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by TFA.

Carbocation Formation: The C-O bond of the ester cleaves, leading to the formation of the carboxylic acid and a highly stable tertiary tert-butyl carbocation.

Elimination: The tert-butyl cation is unstable in the reaction mixture and is quickly neutralized. It typically undergoes deprotonation by the trifluoroacetate (B77799) anion to form isobutylene gas.

This mechanism highlights why the tert-butyl group is an effective protecting group; its removal generates volatile byproducts (isobutylene and carbon dioxide if from a Boc-group) that are easily removed from the reaction mixture. Other acidic conditions, such as using zinc bromide or aqueous phosphoric acid, can also be employed for deprotection.

While the tert-butyl group is effective, its use and removal can lead to undesirable side reactions.

Pyroglutamyl Formation: N-terminal glutamic acid residues have a tendency to undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. This reaction involves the nucleophilic attack of the N-terminal amine on the side-chain γ-carboxyl group, releasing a molecule of water. This modification can occur spontaneously, especially under weak acid or basic conditions, and is influenced by pH and temperature. In peptide synthesis, this side reaction can be problematic during coupling steps or upon cleavage of N-terminal protecting groups. Strategies to minimize this include careful control of pH and the use of specific coupling reagents that reduce the likelihood of cyclization.

Tert-butyl Adducts: The tert-butyl carbocation generated during TFA-mediated deprotection is a potent electrophile. It can react with nucleophilic amino acid side chains present in the peptide sequence. Residues such as tryptophan and methionine are particularly susceptible to alkylation by the tert-butyl cation, leading to the formation of undesired tert-butyl adducts. To prevent this, "scavengers" are added to the deprotection mixture. These are nucleophilic compounds, such as triisopropylsilane (B1312306) (TIPS) or dithiothreitol (B142953) (DTT), that are designed to react with and "trap" the tert-butyl cations before they can modify the peptide. The choice of scavenger is critical, as some can react with the intermediate t-butyl trifluoroacetate to form sulphonium compounds, which themselves can be alkylating agents.

Table 2: Common Side Reactions and Mitigation Strategies

Side Reaction Description Influencing Factors Mitigation Strategy
Pyroglutamyl Formation Intramolecular cyclization of an N-terminal glutamic acid residue to form a five-membered lactam ring. pH, temperature, weak acids/bases. Careful control of reaction pH; optimizing coupling and deprotection times.
Tert-butyl Adducts Alkylation of nucleophilic amino acid side chains (e.g., Trp, Met) by the tert-butyl cation formed during deprotection. Presence of nucleophilic residues; absence of cation traps. Addition of scavengers (e.g., TIPS, DTT) to the deprotection cocktail to trap the tert-butyl cation.

Steric and Electronic Effects of the tert-Butyl Moiety on Molecular Reactivity

The chemical reactivity of this compound is significantly influenced by the presence of the tert-butyl group attached to the gamma-carboxyl function. This influence can be dissected into two primary components: steric effects and electronic effects.

Steric Effects:

The most pronounced influence of the tert-butyl group is steric hindrance. fiveable.meresearchgate.net This bulky alkyl group, with its three methyl substituents, creates a sterically crowded environment around the ester carbonyl group. researchgate.net This crowding impedes the approach of nucleophiles, thereby reducing the reactivity of the ester towards substitution reactions. fiveable.menih.gov For instance, in peptide synthesis, while the tert-butyl ester serves as an effective protecting group, its bulk can slow down coupling reactions. fiveable.menih.gov The large size of the tert-butyl group restricts the conformational freedom of the side chain, which can influence how the molecule interacts with enzymes or other reagents.

This steric hindrance is a well-documented phenomenon in organic chemistry. For example, the rate of esterification of 2,2-dimethylpropanoic acid, which features a tert-butyl group adjacent to the carboxyl group, is significantly slower than that of acetic acid. msu.edu This principle applies directly to this compound, where the bulky group shields the electrophilic carbonyl carbon from attack.

Electronic Effects:

The electronic contribution of the tert-butyl group to the reactivity of the ester is generally considered to be less significant than its steric effects. Alkyl groups are known to be weakly electron-donating through an inductive effect. libretexts.org This effect would slightly decrease the partial positive charge on the carbonyl carbon, making it marginally less electrophilic and thus less reactive towards nucleophiles.

The following table summarizes the primary effects of the tert-butyl group on the reactivity of the D-glutaminate side chain.

Feature of tert-Butyl GroupEffect on Molecular ReactivityConsequence
Bulky Size Steric Hindrance Decreased rate of nucleophilic attack on the ester carbonyl. fiveable.me
Provides protection for the carboxyl group during chemical synthesis. fiveable.me
Alkyl Nature Inductive Effect (Electron-Donating) Slight decrease in the electrophilicity of the carbonyl carbon. libretexts.org
C-C/C-H Sigma Bonds Hyperconjugation Minor stabilization of the ester group.

Conformational Analysis and Molecular Structure Elucidation

The three-dimensional structure and conformational preferences of this compound are crucial determinants of its chemical behavior and biological interactions. These aspects are primarily governed by the molecule's internal rotational degrees of freedom and the interplay of various non-covalent interactions.

Molecular Geometry Optimization

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule. Through geometry optimization, it is possible to predict bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state.

For a molecule like this compound, the key dihedral angles that define the conformation of the side chain are χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ). The rotation around these bonds dictates the spatial relationship between the amino group, the alpha-carboxyl group, and the gamma-tert-butyl ester group.

The table below presents hypothetical, yet plausible, optimized geometric parameters for a stable conformer of this compound, based on general principles and data from related structures.

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length --~1.52 Å
O(ester)--~1.21 Å
O(ether)--~1.35 Å
Bond Angle -~110°
O(ester)-~124°
Dihedral Angle N~ -60° (gauche)
~ 180° (anti)

Investigation of Intramolecular Interactions and Stability

The stability of different conformers of this compound is determined by a balance of intramolecular forces, including steric repulsion and stabilizing interactions like hydrogen bonds.

A significant potential intramolecular interaction in this molecule is the formation of a hydrogen bond between the amino group (-NH2) and one of the oxygen atoms of the gamma-tert-butyl ester group. This interaction would depend on the specific conformation of the side chain. For such a hydrogen bond to form, the molecule would need to adopt a folded conformation where the amino group and the ester group are in close proximity.

The strength of this potential hydrogen bond would be relatively weak and would be in competition with steric repulsions that arise from bringing the bulky tert-butyl group closer to the backbone of the amino acid. Furthermore, in polar solvents, intermolecular hydrogen bonding with solvent molecules would likely dominate over these weaker intramolecular interactions.

Computational studies on related amino acid esters have shown that intramolecular hydrogen bonds can indeed influence conformational preferences. The relative energies of different conformers (e.g., extended vs. folded) can be calculated to determine the most stable structures.

The following table outlines the key intramolecular interactions that influence the stability of this compound conformers.

Interaction TypeDescriptionEffect on Stability
Steric Repulsion Repulsive forces between the bulky tert-butyl group and the amino acid backbone.Destabilizing for folded conformers.
Intramolecular Hydrogen Bonding Potential for a hydrogen bond between the -NH2 group and an ester oxygen atom.Stabilizing for specific folded conformers.
Torsional Strain Energy cost associated with eclipsing conformations around single bonds.Minimized in staggered conformations.
Dipole-Dipole Interactions Interactions between the dipoles of the amino, alpha-carboxyl, and gamma-ester groups.Can be either stabilizing or destabilizing depending on the conformation.

Computational Chemistry and Modeling Studies

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Density Functional Theory (DFT) is a widely used computational method for these calculations due to its balance of accuracy and computational cost.

For molecules similar to tert-Butyl D-glutaminate, such as Fmoc-L-glutamic acid 5-tert-butyl ester, electronic structure calculations have been effectively performed using DFT methods. A common and effective approach involves the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netresearchgate.net This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution by including diffuse functions (++) for non-hydrogen atoms and polarization functions (d,p) for all atoms. researchgate.netinpressco.com Such calculations are used to optimize the molecular geometry to its lowest energy state and to compute various electronic properties. chalcogen.ro The selection of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental findings. researchgate.netrsc.org

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the distribution and energy of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A larger gap implies higher stability and lower chemical reactivity. researchgate.net For Fmoc-L-glutamic acid 5-tert-butyl ester, a close analog, the HOMO-LUMO energy gap was calculated to be 4.16 eV in the gas phase, indicating good chemical stability. researchgate.net This value changes in the presence of solvents, highlighting the role of the environment in modulating electronic properties. researchgate.net

Table 1: Frontier Molecular Orbital Properties of the Analogous Compound Fmoc-L-glutamic acid 5-tert-butyl ester researchgate.net
EnvironmentEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Gas Phase-6.99-2.834.16
Methanol-7.23-2.444.79
Ethanol-7.23-2.444.79
Water-7.23-2.454.78

Prediction of Chemical Reactivity

Computational methods can predict the reactive sites of a molecule, guiding the understanding of its chemical behavior. Key tools for this purpose include the Molecular Electrostatic Potential and Fukui functions.

Molecular Electrostatic Potential (MEP) The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. rsc.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would be expected to show negative potential around the carbonyl oxygen atoms of the ester groups and a positive potential near the amine group's hydrogen atoms, identifying these as primary sites for electrophilic and nucleophilic interactions, respectively. researchgate.netresearchgate.net

Fukui Functions The Fukui function, derived from DFT, provides a more quantitative measure of a site's reactivity toward nucleophilic, electrophilic, or radical attack. wikipedia.orgscm.com It measures the change in electron density at a specific point when an electron is added to or removed from the molecule. faccts.de The function is calculated for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). youtube.com For this compound, one would expect the nitrogen atom of the amine group to have a high f- value, indicating susceptibility to electrophilic attack. Conversely, the carbonyl carbons of the ester groups would likely show high f+ values, marking them as probable sites for nucleophilic attack.

Table 2: Predicted Reactive Sites of this compound Based on Functional Group Analysis
Functional GroupPredicted Reactivity TypeComputational Indicator
Amine Group (Nitrogen)Nucleophilic (site for electrophilic attack)High f- value, Negative MEP region
Carbonyl Carbons (Esters)Electrophilic (site for nucleophilic attack)High f+ value
Carbonyl Oxygens (Esters)Nucleophilic (site for electrophilic attack)Negative MEP region

Solvation Effects in Computational Models

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models often incorporate solvation effects to provide a more realistic description. The Polarizable Continuum Model (PCM), and specifically its integral equation formalism variant (IEFPCM), is a common method for this purpose. researchgate.net This approach models the solvent as a continuous dielectric medium, which polarizes in response to the solute's electric field.

Studies on related glutamic acid esters have shown that solvent polarity affects electronic properties. For instance, the HOMO-LUMO energy gap of Fmoc-L-glutamic acid 5-tert-butyl ester was observed to increase from 4.16 eV in the gas phase to 4.79 eV in ethanol, indicating greater stability in the polar solvent. researchgate.net This stabilization is due to favorable electrostatic interactions between the polar solute and the solvent. nih.gov Accurately modeling these effects is crucial for predicting reactivity and conformational preferences in solution. researchgate.net

Conformational Analysis and Stability Predictions

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy structures a molecule can adopt. The presence of bulky tert-butyl groups in this compound imposes significant steric constraints, which play a major role in determining its preferred conformations. researchgate.net

Computational methods, particularly DFT, can be used to perform a systematic search of the conformational space. nih.gov By rotating the rotatable bonds in the molecule, different conformers can be generated. The geometry of each conformer is then optimized to find its minimum energy. researchgate.net The relative energies of these optimized structures are compared to identify the most stable conformers. For similar amino acid derivatives, crystal structure analysis has often revealed an extended conformation for the side chain to minimize steric hindrance. nih.goviucr.org It is expected that the most stable conformers of this compound would also adopt geometries that minimize steric clashes involving the large tert-butyl groups.

Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential for understanding potential biological activity and for drug design.

While no specific docking studies on this compound have been reported, the general methodology can be described based on studies of glutamate (B1630785) and its analogs with various protein targets. nih.gov The process involves preparing a 3D structure of the ligand, often through geometry optimization using methods like DFT. mdpi.com A 3D structure of the target protein is obtained from a database like the Protein Data Bank. The docking software then samples a large number of possible orientations of the ligand within the protein's binding site, calculating a score for each pose based on factors like electrostatic and van der Waals interactions. researchgate.net

For this compound, relevant protein targets could include glutamate receptors or glutamate-metabolizing enzymes like glutamate decarboxylase. mdpi.comresearchgate.net Docking simulations could predict the binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the active site. These predictions can offer hypotheses about the molecule's mechanism of action or its potential as an inhibitor or modulator of a protein target. researchgate.net

Analytical Methodologies in Research on Tert Butyl D Glutaminate

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to confirming the molecular structure of tert-Butyl D-glutaminate by examining how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum, the tert-butyl group produces a prominent and sharp singlet due to the nine chemically equivalent protons. nih.gov This signal is characteristically found in the upfield region of the spectrum. The protons on the glutamic acid backbone (α-CH, β-CH₂, and γ-CH₂) appear as distinct multiplets at lower fields, with their chemical shifts and coupling patterns providing confirmation of the core amino acid structure. compoundchem.comlibretexts.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the individual carbons of the D-glutaminate backbone (α, β, and γ carbons). oregonstate.educompoundchem.comlibretexts.orgorganicchemistrydata.org The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to oxygen or nitrogen appearing further downfield. youtube.com

NucleusAssignmentTypical Chemical Shift (δ) [ppm]Multiplicity
¹H-C(CH₃)₃~1.4 - 1.5Singlet (s)
β-CH~1.8 - 2.2Multiplet (m)
γ-CH~2.2 - 2.5Multiplet (m)
α-CH~3.3 - 3.6Multiplet (m)
¹³C-C(CH₃)₃~28-
β-CH₂~30 - 34-
γ-CH₂~35 - 40-
α-CH~53 - 58-
-C(CH₃)₃~80 - 82-
C=O (Ester)~170 - 175-

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. compoundchem.com

Infrared (IR) and Raman Spectroscopy (e.g., FT-IR, FT-Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. masterorganicchemistry.com

The Fourier-Transform Infrared (FT-IR) spectrum of this compound displays several key absorption bands that confirm its structure. researchgate.net These include:

N-H Stretching : A moderate absorption from the primary amine group.

C-H Stretching : Strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds in the alkyl chain and the tert-butyl group.

C=O Stretching : A very strong and sharp absorption characteristic of the ester carbonyl group, typically appearing in the 1735-1750 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com

C-O Stretching : Intense bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O single bond stretching of the ester group. spectroscopyonline.com

N-H Bending : A moderate absorption from the amine group.

Raman spectroscopy provides complementary vibrational data. While standard IR spectroscopy cannot distinguish between D- and L-enantiomers due to their identical chemical structures, it can be used to differentiate between an enantiomerically pure sample and a racemic mixture.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Amine (R-NH₂)N-H Stretch3300 - 3500Medium
N-H Bend1550 - 1650Medium
Alkyl (C-H)C-H Stretch2850 - 2980Strong
Ester (RCOOR')C=O Stretch1735 - 1750Very Strong
C-O Stretch1000 - 1300Strong

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which typically requires the presence of chromophores (light-absorbing groups). This compound lacks an extended system of conjugated double bonds and therefore does not exhibit significant absorption in the near-UV and visible range (200-800 nm). iosrjournals.org

The primary chromophore in the molecule is the carbonyl (C=O) of the ester group. This group undergoes a weak n→π* electronic transition, which typically results in a weak absorption band at a wavelength below 220 nm. upi.edu Consequently, UV-Vis spectroscopy is not a primary technique for the characterization or quantification of this compound unless it is first derivatized with a UV-active group.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, analyzing its purity, and, crucially, resolving it from its L-enantiomer.

High-Performance Liquid Chromatography (HPLC, including Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful method for the analysis of this compound. Given the chiral nature of the molecule, Chiral HPLC is the most critical application. yakhak.org

The primary challenge and goal of HPLC analysis for this compound is enantiomeric separation—distinguishing the D-form from the L-form. This is most effectively achieved using a Chiral Stationary Phase (CSP). researchgate.net

Crown-Ether CSPs : These have been shown to be particularly effective for the separation of D- and L-amino acid enantiomers without the need for derivatization. chromatographyonline.com The chiral recognition mechanism involves the differential interaction of the protonated amino group of each enantiomer with the chiral crown ether cavity.

Macrocyclic Glycopeptide CSPs : Columns based on selectors like teicoplanin are also highly successful in resolving underivatized amino acid enantiomers under reversed-phase or polar organic conditions. google.comsigmaaldrich.com

Derivatization : An alternative, indirect approach involves reacting the amino acid ester with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. oup.comnih.gov

ParameterTypical Conditions for Chiral Separation
Stationary Phase (Column)Crown-ether based CSP (e.g., ChiroSil®) or Macrocyclic Glycopeptide CSP (e.g., Astec CHIROBIOTIC® T)
Mobile PhaseMixture of an organic solvent (e.g., Methanol, Acetonitrile) and an acidic aqueous buffer (e.g., water with perchloric acid or trifluoroacetic acid). chromatographyonline.com
DetectionUV (at low wavelength, ~210 nm), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). helixchrom.com
PrincipleDifferential interaction of the D- and L-enantiomers with the chiral stationary phase, leading to different retention times. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separation and identification. However, due to the low volatility and polar nature of amino acid esters like this compound, direct analysis by GC is not feasible. sigmaaldrich.com The compound must first be chemically modified through a process called derivatization to increase its volatility and thermal stability. colostate.edu

A common and effective derivatization strategy is silylation . This process replaces the active hydrogen on the amine group with a nonpolar silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (tBDMS) group. youtube.com

Derivatization Agents : Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used to create stable tBDMS derivatives. sigmaaldrich.comnorthwestern.eduresearchgate.net This single-step derivatization is versatile and can be applied to a wide range of neurochemicals. springernature.com

Analysis : The resulting volatile derivative can be readily separated by the gas chromatograph and subsequently identified and quantified by the mass spectrometer. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for the derivatized analyte. researchgate.net

StepDescription
1. DerivatizationThe sample is treated with a silylating agent (e.g., MTBSTFA in acetonitrile) and heated to convert the primary amine to its N-tert-butyldimethylsilyl (TBDMS) derivative. northwestern.eduresearchgate.net
2. GC SeparationThe derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar phase like DB-5ms) based on its boiling point and interaction with the stationary phase.
3. MS DetectionAs the derivatized compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact) and fragmented. The resulting mass spectrum is used for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds in complex mixtures. youtube.comyoutube.com The process begins with liquid chromatography, where the sample is passed through a column that separates its components based on their chemical properties, such as polarity. youtube.com Following separation, the compounds are introduced into a tandem mass spectrometer. youtube.com

In the mass spectrometer, molecules are ionized, typically using methods like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The first mass analyzer selects specific ions, known as precursor ions, based on their mass-to-charge ratio. youtube.com These selected ions then enter a collision cell, where they are fragmented into smaller product ions. youtube.com The second mass analyzer then separates and detects these product ions, providing detailed structural information about the original molecule. youtube.com This two-stage process of mass analysis grants LC-MS/MS high selectivity and sensitivity, making it possible to detect compounds at very low concentrations. youtube.com

For the analysis of this compound, a reversed-phase chromatography setup is commonly employed, where the stationary phase is non-polar and the mobile phase is polar. nih.gov A stable isotope-labeled internal standard, such as deuterium-labeled this compound, would be used to ensure accurate quantification by accounting for any sample loss during preparation or ionization variability. nih.gov The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the this compound precursor ion to its characteristic product ions, ensuring high specificity and minimizing matrix effects. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

Parameter Value
Chromatography
Column C18 reversed-phase (e.g., 150 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min
Injection Volume 2 µL
Gradient 90% to 10% B over 10 min
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺
Product Ions (m/z) Specific fragments of this compound
Collision Energy Optimized for fragmentation
Dwell Time 100 ms

Advanced Characterization Techniques

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing large, non-volatile, and thermally labile molecules. nih.gov In ESI-MS, a sample solution is passed through a heated capillary to which a high voltage is applied, creating a fine spray of charged droplets. mdpi.com As the solvent evaporates from these droplets, the charge concentration increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. nih.gov

This technique is well-suited for the characterization of this compound, as it allows for the determination of its molecular weight with high accuracy and provides information about its structure through fragmentation analysis. nih.gov In positive ion mode, this compound would typically be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. mdpi.com By inducing fragmentation of the precursor ion, a characteristic fragmentation pattern is produced, which can be used to confirm the identity of the compound. nih.gov

Table 2: Expected Ions for this compound in ESI-MS

Ion Description
[M+H]⁺ Protonated molecule
[M+Na]⁺ Sodium adduct
[M+K]⁺ Potassium adduct
[M-C₄H₈+H]⁺ Loss of isobutylene (B52900) from the tert-butyl group
[M-C₅H₉O₂+H]⁺ Loss of the tert-butyl ester group

X-ray Crystallography (e.g., for intermediate structural confirmation)

In the context of research on this compound, X-ray crystallography would be invaluable for confirming the structure of key synthetic intermediates or of the final product if it can be crystallized. researchgate.netillinois.edu Obtaining a high-quality crystal is the first and often most challenging step. youtube.com Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and a diffraction pattern is collected. wikipedia.org The resulting data is then processed to solve the crystal structure and refine the atomic positions. youtube.com This technique provides unambiguous proof of the compound's stereochemistry and conformation, which is crucial for understanding its biological activity and chemical properties. researchgate.net

Table 3: Typical Crystallographic Data for an Organic Molecule

Parameter Example Value
Chemical Formula C₉H₁₇NO₄
Formula Weight 203.24
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.60 Å, b = 10.20 Å, c = 18.50 Å
Volume 1055.4 ų
Z (molecules per unit cell) 4
Density (calculated) 1.28 g/cm³
R-factor < 0.05

Hirshfeld Surface Analysis and Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a theoretical method used to visualize regions of high electron localization in a molecule, providing insight into the nature of chemical bonding and the distribution of electron pairs. wikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while a value of 0.5 is typical for a uniform electron gas, found in metallic bonds. wikipedia.orgaps.org By mapping the ELF, one can identify the core and valence electron shells, as well as the locations of bonding and non-bonding electron pairs. wikipedia.orgjussieu.fr This analysis offers a chemically intuitive picture of the electronic structure of this compound, consistent with concepts like the Lewis model and VSEPR theory. wikipedia.orgjussieu.fr

Table 4: Intermolecular Contact Contributions from Hirshfeld Surface Analysis (Illustrative)

Interaction Type Contribution (%)
H···H 45.0
O···H 30.5
N···H 12.2
C···H 10.1
Other 2.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.